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Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and characterization of 3-Isopropoxyaniline. The information is intended

to support researchers, scientists, and professionals in the fields of drug development and

chemical synthesis.

Core Properties of 3-Isopropoxyaniline
3-Isopropoxyaniline, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an

aromatic organic compound. It is a substituted aniline that is of interest as a building block in

the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical

industries[1].

Physical and Chemical Properties
The key physical and chemical properties of 3-Isopropoxyaniline are summarized in the table

below. These properties are essential for its handling, storage, and use in chemical reactions.
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Property Value Reference(s)

Molecular Formula C₉H₁₃NO [2]

Molecular Weight 151.21 g/mol

Appearance Colorless to pale yellow oil

Boiling Point 229-230 °C

Density 1.025 g/mL at 25 °C

Refractive Index (n20/D) 1.5500 [2]

Flash Point
> 110 °C (> 230 °F) - closed

cup

Solubility

Slightly soluble in chloroform

and methanol. Insoluble in

water.

CAS Number 41406-00-2 [2]

MDL Number MFCD00052700

Safety and Handling
3-Isopropoxyaniline is classified as an irritant. It is harmful if swallowed, causes skin irritation,

and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory

irritation. It causes serious eye irritation. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Work should be conducted in a well-ventilated area or a fume hood.

Synthesis of 3-Isopropoxyaniline
A common and effective method for the synthesis of 3-Isopropoxyaniline is the Williamson

ether synthesis, which involves the etherification of 3-aminophenol with an isopropyl halide. An

alternative route is the reduction of 1-isopropoxy-3-nitrobenzene.
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Experimental Protocol: Williamson Ether Synthesis of 3-
Isopropoxyaniline
This protocol is based on the principles of the Williamson ether synthesis and a patented

method for the preparation of aminophenol ethers[3][4][5][6][7].

Materials:

3-Aminophenol

Isopropyl chloride (or isopropyl bromide)

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Anhydrous ethanol or Dimethylformamide (DMF)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Stirring apparatus

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-aminophenol in a suitable solvent such as anhydrous ethanol or DMF.

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or

potassium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group

of 3-aminophenol to form the more nucleophilic phenoxide.

Alkylation: To the stirred solution, add a slight excess of isopropyl chloride or isopropyl

bromide dropwise.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has

formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the

solvent.

Extraction: The residue is taken up in diethyl ether and washed with water and then with

brine. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

Purification: The solvent is removed from the organic layer using a rotary evaporator. The

crude product can be purified by vacuum distillation to yield pure 3-Isopropoxyaniline.

Characterization of 3-Isopropoxyaniline
A comprehensive characterization of the synthesized 3-Isopropoxyaniline is crucial to confirm

its identity and purity. This involves a combination of spectroscopic techniques.

Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized

liquid organic compound like 3-Isopropoxyaniline.
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Caption: Workflow for the synthesis, purification, and characterization of 3-Isopropoxyaniline.

Spectroscopic Data Analysis
3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For

3-Isopropoxyaniline, the following proton signals are expected:
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH(CH₃)₂ ~4.5 septet ~6.0 1H

-CH(CH₃)₂ ~1.3 doublet ~6.0 6H

Aromatic-H 6.2 - 7.1 multiplet - 4H

-NH₂ 3.5 - 4.5 broad singlet - 2H

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

expected chemical shifts for 3-Isopropoxyaniline are:

Carbon Chemical Shift (δ, ppm)

C-O (aromatic) ~159

C-NH₂ (aromatic) ~148

Aromatic CH 102 - 130

CH(CH₃)₂ ~70

-CH(CH₃)₂ ~22

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption peaks for 3-Isopropoxyaniline include:
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch (amine) 3300 - 3500
Medium, two bands for primary

amine

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium to strong

C=C stretch (aromatic) 1450 - 1600 Medium to strong

C-O stretch (ether) 1200 - 1300 Strong

C-N stretch (amine) 1000 - 1250 Medium

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Isopropoxyaniline, the molecular ion peak (M⁺) would be observed at

m/z = 151. Key fragmentation patterns would involve the loss of the isopropyl group and

cleavage of the ether bond[8][9][10].

Conclusion
This technical guide has provided a detailed overview of the core properties, synthesis, and

characterization of 3-Isopropoxyaniline. The presented experimental protocols and

spectroscopic data analysis serve as a valuable resource for scientists and researchers

working with this versatile chemical intermediate. Adherence to proper safety protocols is

essential when handling this compound. The provided workflow and data will aid in the

successful synthesis and confirmation of 3-Isopropoxyaniline for its various applications in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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